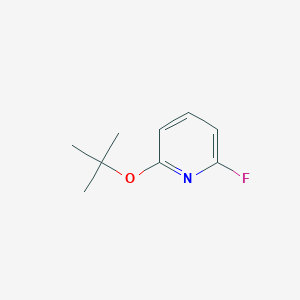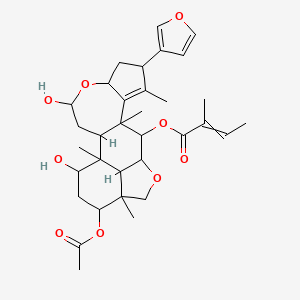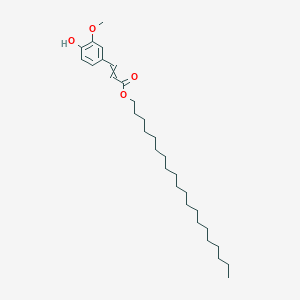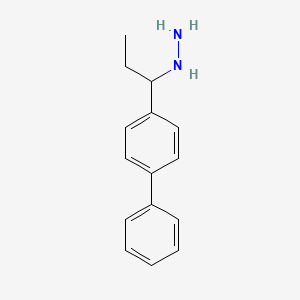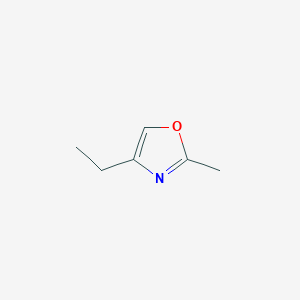![molecular formula C16H23BrN2O2 B12435445 1-Boc-3-[(2-bromophenyl-amino)-methyl]-pyrrolidine CAS No. 887590-69-4](/img/structure/B12435445.png)
1-Boc-3-[(2-bromophenyl-amino)-methyl]-pyrrolidine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-Boc-3-[(2-bromophenyl-amino)-methyl]-pyrrolidine is a chemical compound with the molecular formula C16H23BrN2O2 It is a derivative of pyrrolidine, a five-membered nitrogen-containing heterocycle, and features a tert-butoxycarbonyl (Boc) protecting group
Preparation Methods
Synthetic Routes and Reaction Conditions: 1-Boc-3-[(2-bromophenyl-amino)-methyl]-pyrrolidine can be synthesized through a multi-step process involving the protection of the amine group, bromination, and subsequent coupling reactions. One common method involves the following steps:
Protection of the amine group: The starting material, 3-aminopyrrolidine, is reacted with di-tert-butyl dicarbonate to form the Boc-protected amine.
Bromination: The Boc-protected amine is then subjected to bromination using a brominating agent such as N-bromosuccinimide (NBS) to introduce the bromine atom at the desired position.
Coupling Reaction: The brominated intermediate is then coupled with 2-bromoaniline under suitable conditions to form the final product.
Industrial Production Methods: Industrial production of this compound typically involves large-scale synthesis using similar reaction steps as described above. The process is optimized for yield and purity, with careful control of reaction conditions and purification steps to ensure the quality of the final product.
Chemical Reactions Analysis
Types of Reactions: 1-Boc-3-[(2-bromophenyl-amino)-methyl]-pyrrolidine undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles under suitable conditions.
Oxidation and Reduction Reactions: The compound can undergo oxidation and reduction reactions, depending on the reagents and conditions used.
Deprotection Reactions: The Boc protecting group can be removed under acidic conditions to yield the free amine.
Common Reagents and Conditions:
Substitution Reactions: Common reagents include nucleophiles such as amines, thiols, and alkoxides. Conditions typically involve the use of a suitable solvent and a base.
Oxidation Reactions: Oxidizing agents such as hydrogen peroxide or potassium permanganate can be used.
Reduction Reactions: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly employed.
Deprotection Reactions: Acidic conditions, such as treatment with trifluoroacetic acid, are used to remove the Boc group.
Major Products Formed:
Substitution Reactions: The major products are the substituted derivatives of the original compound.
Oxidation and Reduction Reactions: The products depend on the specific reaction and conditions used.
Deprotection Reactions: The major product is the free amine derivative.
Scientific Research Applications
1-Boc-3-[(2-bromophenyl-amino)-methyl]-pyrrolidine has several applications in scientific research, including:
Organic Synthesis: It serves as an intermediate in the synthesis of more complex molecules.
Medicinal Chemistry: The compound is used in the development of potential pharmaceutical agents due to its structural features.
Biological Studies: It is used in studies involving enzyme inhibition and receptor binding.
Material Science: The compound is explored for its potential use in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of 1-Boc-3-[(2-bromophenyl-amino)-methyl]-pyrrolidine depends on its specific application. In medicinal chemistry, it may act as an inhibitor or modulator of specific enzymes or receptors. The molecular targets and pathways involved are determined by the specific biological context in which the compound is used.
Comparison with Similar Compounds
1-Boc-3-[(4-bromophenyl-amino)-methyl]-pyrrolidine: A similar compound with the bromine atom at the 4-position of the phenyl ring.
1-Boc-3-[(2-chlorophenyl-amino)-methyl]-pyrrolidine: A compound with a chlorine atom instead of bromine.
1-Boc-3-[(2-fluorophenyl-amino)-methyl]-pyrrolidine: A compound with a fluorine atom instead of bromine.
Uniqueness: 1-Boc-3-[(2-bromophenyl-amino)-methyl]-pyrrolidine is unique due to the presence of the bromine atom at the 2-position of the phenyl ring, which can influence its reactivity and interactions with biological targets. The Boc protecting group also provides stability and allows for selective deprotection under specific conditions.
Properties
CAS No. |
887590-69-4 |
|---|---|
Molecular Formula |
C16H23BrN2O2 |
Molecular Weight |
355.27 g/mol |
IUPAC Name |
tert-butyl 3-[(2-bromoanilino)methyl]pyrrolidine-1-carboxylate |
InChI |
InChI=1S/C16H23BrN2O2/c1-16(2,3)21-15(20)19-9-8-12(11-19)10-18-14-7-5-4-6-13(14)17/h4-7,12,18H,8-11H2,1-3H3 |
InChI Key |
AJNMIQBBXKGHBR-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCC(C1)CNC2=CC=CC=C2Br |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![N-(3-bromophenyl)-1H-imidazo[4,5-g]quinazolin-8-amine](/img/structure/B12435370.png)
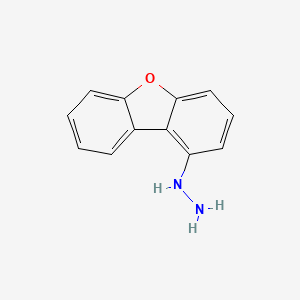
![N-[(4-Ethoxyphenyl)(8-hydroxyquinolin-7-yl)methyl]pyridine-3-carboxamide](/img/structure/B12435376.png)
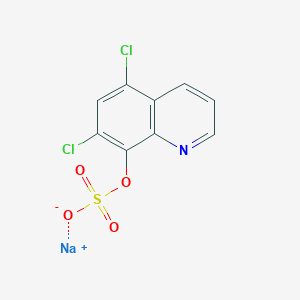
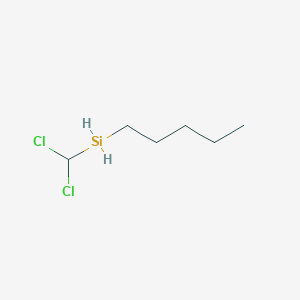
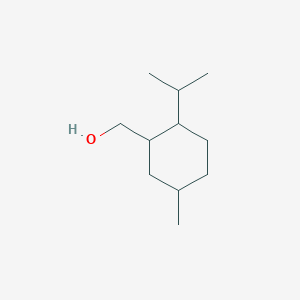
![1-[(Benzyloxy)carbonyl]-4-methoxypyrrolidine-2-carboxylic acid](/img/structure/B12435407.png)
![N-(Oxan-4-yl)-3-(quinoxalin-6-yl)imidazo[1,2-b]pyridazin-6-amine](/img/structure/B12435411.png)
